N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide
Description
N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide is a benzamide derivative featuring a benzo[d]thiazole moiety linked via an amide bond to a 4-isopropoxy-substituted benzene ring. The benzo[d]thiazole core is notable for its electron-rich aromatic system, which enhances interactions with biological targets or materials, while the isopropoxy group contributes to lipophilicity and steric effects .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11(2)21-14-6-3-12(4-7-14)17(20)19-13-5-8-16-15(9-13)18-10-22-16/h3-11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQBAGSHRFYSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide typically involves the coupling of a benzothiazole derivative with an isopropoxybenzamide moiety. One common method involves the reaction of 2-aminobenzothiazole with 4-isopropoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Mechanism of Action:
N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide has been identified as a potent inhibitor of cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound effectively disrupts the arachidonic acid pathway, leading to a reduction in the synthesis of pro-inflammatory prostaglandins. This action is crucial in managing inflammatory conditions and pain relief.
Clinical Relevance:
The anti-inflammatory properties suggest potential applications in treating chronic inflammatory diseases such as arthritis, where COX inhibition is a common therapeutic target. The compound's bioavailability and potency make it a candidate for further clinical development .
Anticancer Activity
Research Findings:
Recent studies have indicated that benzothiazole derivatives exhibit anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells. This compound has shown promise in preclinical models against specific cancer types.
Case Studies:
In vitro studies demonstrated that this compound can inhibit the growth of cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, its effects on androgen receptor signaling pathways have been documented, suggesting a role in prostate cancer treatment .
Neuroprotective Effects
Potential Applications:
The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The synthesis of related compounds has shown that modifications to the benzothiazole structure can enhance inhibitory activity against monoamine oxidase enzymes, which are implicated in neurodegeneration .
Biological Evaluation:
Compounds derived from benzothiazole have been tested for their ability to reduce oxidative stress and improve cognitive function in animal models. This highlights the potential of this compound as a therapeutic agent for neurodegenerative disorders .
Synthetic Routes and Industrial Applications
Synthesis:
The synthesis of this compound typically involves coupling reactions between benzothiazole derivatives and isopropoxybenzamide moieties. Common methods include the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents .
Industrial Production:
For large-scale production, continuous flow reactors and automated synthesis platforms are utilized to enhance efficiency and yield. Purification techniques such as recrystallization ensure high purity levels suitable for pharmaceutical applications .
Summary Table of Applications
| Application Area | Mechanism/Action | Potential Benefits |
|---|---|---|
| Anti-inflammatory | COX inhibition | Pain relief, management of chronic diseases |
| Anticancer | Induces apoptosis; targets signaling pathways | Potential treatment for various cancers |
| Neuroprotection | Reduces oxidative stress | Possible treatment for neurodegenerative diseases |
| Synthetic Production | Coupling reactions with benzothiazole | Scalable production methods available |
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in cellular processes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation.
Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide with analogous benzamide and heterocyclic derivatives, focusing on structural features, synthetic methodologies, and physicochemical properties.
Substituent Effects on Aromatic Systems
- Compound 9i (1-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methoxybenzoyl)-4-(3-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide): This derivative replaces the benzo[d]thiazole with a thiazol-2-yl group and incorporates a cyclopropane-carboxamide linker. The presence of methoxy groups on the benzoyl and phenyl rings enhances solubility compared to the isopropoxy group in the target compound.
- Compounds 8a–c (N-[5-substituted-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamides) :
These derivatives feature a thiadiazole ring instead of benzo[d]thiazole. The thiadiazole’s electron-deficient nature contrasts with the electron-rich benzo[d]thiazole, altering electronic properties. For example, compound 8a (C23H18N4O2S) has a molecular weight of 414.49 g/mol, slightly lower than the target compound (estimated ~375 g/mol), due to the absence of the isopropoxy group .
Functional Group Variations
- EUROPEAN PATENT Examples 157–159 :
These pyrrolidine-2-carboxamides incorporate thiazol-5-yl and methylisoxazol-5-yl substituents. Unlike the target compound’s planar benzamide structure, their (2S,4R)-pyrrolidine backbone introduces stereochemical complexity, which could influence pharmacokinetic properties such as metabolic stability . - Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) :
The isoxazole ring in place of benzo[d]thiazole reduces aromatic conjugation, as evidenced by its IR absorption at 1606 cm⁻¹ (C=O) versus the target compound’s expected higher wavelength due to resonance stabilization. The melting point (160°C) is lower than typical benzo[d]thiazole derivatives, suggesting reduced crystallinity .
Physicochemical Properties
Key Observations
Electronic Effects : Benzo[d]thiazole derivatives exhibit stronger resonance stabilization than isoxazole or thiadiazole analogs, impacting UV-Vis absorption and redox behavior.
Synthetic Complexity : Thiadiazole and pyrrolidine derivatives require multi-step cyclization or chiral synthesis, whereas the target compound’s synthesis is more straightforward .
Biological Activity
N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with isopropoxybenzoyl chloride under basic conditions. This method allows for the efficient formation of the amide bond while maintaining the integrity of the aromatic systems.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[d]thiazole exhibit significant anticancer properties. For instance, a series of compounds including this compound were evaluated against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated that many derivatives showed IC50 values ranging from 1.98 to 9.12 µM, suggesting substantial cytotoxic effects compared to standard treatments like 5-fluorouracil (5-FU) .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 6.50 |
| This compound | MCF-7 | 7.20 |
| This compound | A549 | 8.10 |
The mechanism behind the anticancer activity is believed to involve apoptosis induction, where treated cells exhibit morphological changes characteristic of programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli. The compound's antimicrobial action is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The compound was tested in vitro alongside cisplatin and doxorubicin, revealing synergistic effects that enhanced cytotoxicity in resistant cancer cell lines . This finding suggests potential applications in combination therapy for more effective cancer treatment regimens.
Q & A
Q. What are the recommended synthetic routes for N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling a substituted benzoyl chloride derivative (e.g., 4-isopropoxybenzoyl chloride) with a benzothiazol-5-amine under basic conditions. Pyridine or dimethylformamide (DMF) is often used as a solvent, with stirring at room temperature or mild heating (40–60°C). Reaction progress is monitored via TLC, and purification typically involves column chromatography or recrystallization from methanol/ethanol . For optimization, vary equivalents of reagents, solvent polarity, and reaction time to maximize yield.
Q. How should researchers characterize the crystallographic structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure, ensuring hydrogen bonding interactions (e.g., N–H⋯N or C–H⋯O/F) are analyzed for packing stability . ORTEP-3 can visualize thermal ellipsoids and intermolecular interactions. For non-crystalline samples, supplement with FT-IR (amide C=O stretch ~1650–1680 cm⁻¹) and NMR (¹H/¹³C) to confirm functional groups .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS or HRMS) to verify molecular ion peaks and detect impurities. Elemental analysis (CHNS) ensures stoichiometric consistency. For polymorph screening, use differential scanning calorimetry (DSC) or powder XRD .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclin-dependent kinases CDK4/6) using PDB structures. Validate docking poses with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability over 50–100 ns. Compare results with experimental IC₅₀ values from kinase inhibition assays . For electronic properties, apply DFT calculations (B3LYP/6-31G*) to analyze frontier molecular orbitals and electrostatic potential maps .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies may arise from solvent effects, protein flexibility, or protonation states. Re-run simulations with explicit solvent models (TIP3P) or ensemble docking. Experimentally, validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for kinetic profiling. Cross-check with mutagenesis studies to identify critical binding residues .
Q. How can researchers design derivatives to improve metabolic stability or selectivity?
- Methodological Answer : Use structure-activity relationship (SAR) analysis. Modify the isopropoxy group (e.g., replace with trifluoromethoxy for enhanced lipophilicity) or introduce electron-withdrawing groups on the benzothiazole ring. Assess metabolic stability via liver microsome assays (e.g., human/rat CYP450 isoforms) and selectivity via kinase profiling panels (e.g., Eurofins KinaseScan®). Pharmacokinetic modeling (e.g., SwissADME) predicts logP, BBB permeability, and CYP interactions .
Q. What crystallographic challenges arise during polymorphism studies, and how are they addressed?
- Methodological Answer : Polymorphs may exhibit varying hydrogen-bonding networks or π-π stacking. Use variable-temperature XRD to monitor phase transitions. For poorly diffracting crystals, apply synchrotron radiation or cryocooling. Complement with solid-state NMR (¹³C CP/MAS) to distinguish polymorphic forms .
Data Interpretation & Validation
Q. How should researchers validate hydrogen bonding interactions observed in crystallographic data?
Q. What statistical methods are recommended for dose-response studies in biological assays?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with a four-parameter logistic model (IC₅₀, Hill slope). Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report 95% confidence intervals and p-values to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
